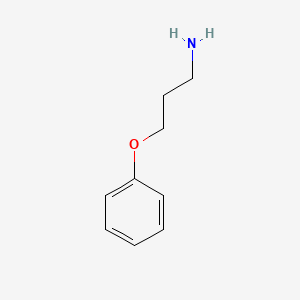

3-Phenoxypropan-1-amine

Description

The exact mass of the compound 3-Phenoxypropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenoxypropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenoxypropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVQSHRBALIFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329190 | |

| Record name | 3-phenoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-76-7 | |

| Record name | 3-phenoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Phenoxypropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenoxypropan-1-amine chemical properties and structure

An In-Depth Technical Guide to 3-Phenoxypropan-1-amine: Structure, Properties, and Applications in Medicinal Chemistry

Introduction

3-Phenoxypropan-1-amine is a primary amine and phenoxy ether that serves as a crucial structural motif and versatile building block in modern medicinal chemistry. Its unique combination of an aromatic phenoxy group, a flexible three-carbon aliphatic linker, and a reactive primary amine function makes it an essential precursor in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its pivotal role in the development of cardiovascular and neurological drugs. For researchers and drug development professionals, a deep understanding of this molecule's characteristics is fundamental to leveraging its full potential in the design of novel therapeutics.

Chemical Structure and Nomenclature

The structural identity of a molecule is the foundation of its chemical behavior. 3-Phenoxypropan-1-amine is characterized by a benzene ring linked via an ether oxygen to a propyl amine chain.

-

IUPAC Name : 3-phenoxypropan-1-amine[1]

-

Common Synonyms : (3-Phenoxy)propylamine, 1-Propanamine, 3-phenoxy-[2]

-

Molecular Weight : 151.21 g/mol [1]

The key structural features are:

-

The Phenoxy Group (C₆H₅O-) : This aromatic moiety is a common feature in many drug molecules, contributing to lipophilicity and enabling potential π-π stacking interactions with biological targets.

-

The Propyl Linker (-CH₂CH₂CH₂-) : This flexible three-carbon chain provides optimal spacing and conformational freedom, allowing the terminal amine group to orient itself effectively within a receptor's binding pocket.

-

The Primary Amine (-NH₂) : As a basic and nucleophilic center, this group is the primary site of chemical reactivity. It can be readily modified and is often protonated at physiological pH, forming ionic bonds with acidic residues in proteins.

Physicochemical Properties

The physical and chemical properties of 3-phenoxypropan-1-amine dictate its handling, storage, and reaction conditions. These data are essential for its practical application in a laboratory or industrial setting.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1] |

| Boiling Point | 253.9 °C at 760 mmHg | [2] |

| Density | 1.007 g/cm³ | [2] |

| Flash Point | 110.3 °C | [2] |

| Refractive Index | 1.521 | [2] |

| Vapor Pressure | 0.0178 mmHg at 25°C | [2] |

The molecule's relatively high boiling point is consistent with its molecular weight and the presence of hydrogen bonding via the amine group. Its density is slightly greater than water. The amine group confers basicity to the molecule, making it soluble in acidic aqueous solutions.

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. The expected spectral characteristics for 3-phenoxypropan-1-amine are as follows:

-

Infrared (IR) Spectroscopy : As a primary amine, it will exhibit two characteristic N-H stretching bands in the region of 3400-3300 cm⁻¹.[3][4] Other key signals include C-N stretching (1250-1020 cm⁻¹), a strong aromatic C-O ether stretch (around 1250 cm⁻¹), and aromatic C-H bands.[3][4] The presence of the N-H bend around 1600 cm⁻¹ further confirms the primary amine group.[5]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's structure.

-

Aromatic Protons : Multiplets between δ 6.8-7.3 ppm (5H).

-

O-CH₂ Protons : A triplet at approximately δ 4.0 ppm.

-

N-CH₂ Protons : A triplet around δ 2.8 ppm.

-

Central CH₂ Protons : A multiplet (quintet or sextet) near δ 1.9 ppm.

-

NH₂ Protons : A broad singlet that can appear over a wide range (δ 0.5-3.0 ppm) and will disappear upon D₂O exchange.[3][6]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons, with the ether-linked carbon being the most downfield. The three aliphatic carbons will appear in the δ 30-70 ppm range, with the carbon adjacent to the oxygen (C-O) being the most deshielded.[6]

Synthesis and Manufacturing

The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. A common and efficient method involves the reaction of a phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine. This general strategy is the cornerstone for producing the vast majority of beta-blocker drugs.[7]

Representative Synthesis Protocol: Phenol to 3-Phenoxypropan-1-amine

This two-step process illustrates a robust method for preparing the title compound.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

-

To a stirred solution of phenol (1.0 eq) and a suitable solvent like acetone or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Heat the mixture to reflux (approx. 60-80°C).

-

Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

-

Maintain the reflux for several hours until TLC or HPLC analysis indicates the consumption of phenol. Causality: The base deprotonates the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin in an Sₙ2 reaction, displacing the chloride.

-

After cooling, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure. The crude 1-phenoxy-2,3-epoxypropane can be purified by distillation or used directly in the next step.

Step 2: Epoxide Ring-Opening to form 3-Phenoxypropan-1-amine This step is conceptual for producing the target amine, as direct reaction with ammonia can be low-yielding. In practice, a protected form of ammonia or a subsequent conversion is often used. The related synthesis of beta-blockers would use a primary or secondary amine here (e.g., isopropylamine for propranolol).

-

Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in an alcohol solvent such as methanol or ethanol.

-

Add a concentrated aqueous solution of ammonia (large excess).

-

Heat the reaction in a sealed pressure vessel. The temperature and time are optimized based on scale (e.g., 80-100°C for 12-24 hours). Causality: The amine acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of an amino alcohol. This reaction yields 1-phenoxy-3-amino-2-propanol, a core structure for many beta-blockers. To obtain the target 3-phenoxypropan-1-amine, a different synthetic route is required, such as the reduction of 3-phenoxypropanenitrile.

Alternative Synthesis Workflow

A more direct route to the specific target molecule is outlined below.

Caption: Workflow for the synthesis of 3-Phenoxypropan-1-amine via nitrile reduction.

Chemical Reactivity and Applications in Drug Development

The utility of 3-phenoxypropan-1-amine stems from the reactivity of its primary amine, which allows it to be incorporated into larger molecular frameworks.

Pivotal Role in Beta-Blocker Synthesis

The aryloxypropanolamine scaffold is the defining structural feature of the beta-blocker class of drugs, used to manage cardiovascular conditions like hypertension, angina, and arrhythmias.[7] These drugs function by competitively antagonizing β-adrenergic receptors.[8] While most beta-blockers are propan-2-ol derivatives (e.g., Propranolol, Metoprolol, Atenolol), the underlying phenoxy-propyl-amine structure is the key pharmacophore.[9]

The synthesis involves reacting a substituted phenol with epichlorohydrin and then opening the resulting epoxide with a suitable amine (e.g., isopropylamine, tert-butylamine), which imparts specificity and potency.[7][10]

Caption: General synthetic pathway for aryloxypropanolamine beta-blockers.

Scaffold for Antidepressants

The broader aryloxyalkylamine chemical class is also central to other important drugs. A close structural relative, 3-phenoxy-3-phenylpropan-1-amine (PPPA), served as the foundational scaffold from which Eli Lilly developed a series of highly successful antidepressants.[11] This includes Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine, a norepinephrine reuptake inhibitor (NRI).[11][12] This underscores the therapeutic versatility of the phenoxypropanamine core structure in targeting central nervous system receptors.

Safety and Handling

As a reactive chemical intermediate, 3-phenoxypropan-1-amine must be handled with appropriate precautions.

-

Primary Hazards : The compound is classified as corrosive and an irritant.[1]

-

Signal Word : Warning[13]

-

Hazard Statements :

Handling Recommendations :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-Phenoxypropan-1-amine is more than a simple chemical; it is a cornerstone of modern pharmaceutical synthesis. Its well-defined structure, predictable reactivity, and role as a key precursor for both cardiovascular and CNS-active drugs make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safety is essential for any scientist or researcher aiming to innovate within the fields of drug discovery and development. The continued exploration of this and related scaffolds promises to yield new generations of targeted and effective therapeutics.

References

-

Wikipedia. (2023). PPPA (drug). Retrieved from [Link]

-

PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). (3-Phenoxypropyl)amine. Retrieved from [Link]

-

Crowther, A. F., et al. (1982). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286–1292. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

-

Kulkarni, V. M., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238. Retrieved from [Link]

-

Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

-

Crowther, A. F., et al. (1983). beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols. Journal of Medicinal Chemistry, 26(3), 352–357. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]

- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

-

European Pharmaceutical Review. (2024). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(3-Methoxyphenoxy)propan-1-amine. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Example 11. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]

-

Wikimedia Commons. (2015). File:3-phenoxy-3-phenylpropan-1-amine.svg. Retrieved from [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Al-Majed, A. A., et al. (2017). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 70(10), 847–852. Retrieved from [Link]

-

Wikipedia. (2024). Amphetamine. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

-

Ninja Nerd. (2020, April 14). Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SAR of Beta Blockers. Retrieved from [Link]

-

Wikipedia. (2024). Fluoxetine. Retrieved from [Link]

Sources

- 1. (3-Phenoxypropyl)amine | C9H13NO | CID 418237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-phenoxypropan-1-amine | 7617-76-7 [chemnet.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jmedchem.com [jmedchem.com]

- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 9. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 10. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 12. Fluoxetine - Wikipedia [en.wikipedia.org]

- 13. achmem.com [achmem.com]

An In-Depth Technical Guide to 3-Phenoxypropan-1-amine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Phenoxypropan-1-amine, a crucial chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, applications, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.

Core Properties and Identification

3-Phenoxypropan-1-amine is a primary amine featuring a phenoxy group linked by a propyl chain. This structural motif, known as the aryloxypropanamine scaffold, is a cornerstone in the design of numerous biologically active compounds.

Physicochemical Data

For ease of reference, the key quantitative data for 3-Phenoxypropan-1-amine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7617-76-7 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | |

| Boiling Point | 253.9 °C at 760 mmHg | [1] |

| Density | 1.007 g/cm³ | [1] |

| Flash Point | 110.3 °C | [1] |

| Refractive Index | 1.521 | [1] |

Chemical Structure:

Structure of 3-Phenoxypropan-1-amine

Synthesis Protocol: A Validated Approach

The synthesis of 3-phenoxypropan-1-amine can be reliably achieved through a two-step process starting from phenol and 3-chloropropan-1-ol, followed by amination. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Step 1: Synthesis of 1-Chloro-3-phenoxypropane

The initial step involves a Williamson ether synthesis to couple phenol with a three-carbon chain bearing a terminal chloride.

-

Reaction: Phenol is deprotonated by a base to form sodium phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dichloropropane.

-

Rationale: Using a di-halogenated propane allows for selective ether formation at one end while preserving the chloro group for the subsequent amination step. An excess of the dihalide can be used to minimize the formation of the diphenoxy diether byproduct.

Detailed Protocol:

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to 60 °C for 1 hour to ensure complete formation of the phenoxide.

-

Add 1,3-dichloropropane (3.0 eq) dropwise to the reaction mixture.

-

Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude 1-chloro-3-phenoxypropane by vacuum distillation.

Step 2: Amination of 1-Chloro-3-phenoxypropane

The terminal chloride is then displaced with an amino group.

-

Reaction: 1-Chloro-3-phenoxypropane is treated with a source of ammonia. A common and effective method is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to prevent over-alkylation.

-

Rationale: The Gabriel synthesis provides a clean route to the primary amine. The phthalimide anion is an excellent nucleophile for the displacement of the chloride. The final deprotection step with hydrazine liberates the desired primary amine.

Detailed Protocol:

-

Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.

-

Add the purified 1-chloro-3-phenoxypropane (1.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir until TLC indicates the consumption of the starting chloride.

-

Cool the reaction mixture and add hydrazine hydrate (1.5 eq).

-

Heat the mixture to reflux for 2-4 hours, which will precipitate phthalhydrazide.

-

After cooling, filter off the precipitate and wash with a small amount of cold ethanol.

-

The filtrate contains the desired 3-phenoxypropan-1-amine. Purify by acid-base extraction followed by distillation.

Synthetic workflow for 3-Phenoxypropan-1-amine.

Application in Drug Discovery: The Aryloxypropanamine Scaffold

The true significance of 3-phenoxypropan-1-amine in the pharmaceutical industry lies in its core structure, the aryloxypropanamine scaffold. This moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous blockbuster drugs, particularly those targeting the central nervous system.

The structural versatility of this scaffold allows for modifications at the aromatic ring, the amine, and the propyl chain, enabling fine-tuning of pharmacological activity.

A prime example is the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). The parent compound, 3-phenoxy-3-phenylpropan-1-amine (PPPA), was derived from the antihistamine diphenhydramine and became a foundational structure for the discovery of several key antidepressants[2].

Relationship of the Aryloxypropanamine Scaffold to Key CNS Drugs.

Safety and Handling

As with any chemical reagent, proper handling of 3-phenoxypropan-1-amine is paramount for laboratory safety.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles.

-

Use a lab coat.

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

-

Spectroscopic Data for Characterization

-

¹H NMR:

-

Aromatic protons: ~6.8-7.3 ppm (multiplet, 5H)

-

-O-CH₂- protons: ~4.0 ppm (triplet)

-

-CH₂-CH₂-N- protons: ~2.0 ppm (multiplet)

-

-CH₂-N protons: ~2.8 ppm (triplet)

-

-NH₂ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR:

-

Aromatic carbons: ~114-158 ppm

-

-O-CH₂- carbon: ~68 ppm

-

-CH₂-CH₂-N- carbon: ~33 ppm

-

-CH₂-N carbon: ~40 ppm

-

-

IR Spectroscopy:

-

N-H stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹

-

C-H stretch (aromatic): ~3030-3080 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

C-O stretch (aryl ether): ~1240 cm⁻¹

-

C=C stretch (aromatic): ~1500 and 1600 cm⁻¹

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 151

-

Key Fragments: Loss of the aminopropyl side chain, cleavage of the ether bond.

-

Conclusion

3-Phenoxypropan-1-amine is more than just a simple chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its aryloxypropanamine core has proven to be a highly successful scaffold in the development of drugs targeting the central nervous system. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional looking to leverage this powerful building block in their work.

References

-

Wikipedia. PPPA (drug). [Link]

Sources

3-Phenoxypropan-1-amine: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of a Key Building Block in Modern Drug Discovery

Foreword

In the landscape of contemporary medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. Among the myriad of structural motifs, the aryloxypropanamine framework has emerged as a particularly fruitful scaffold, underpinning the structure of numerous clinically significant pharmaceuticals. This guide focuses on a fundamental exemplar of this class: 3-Phenoxypropan-1-amine. While seemingly simple in its constitution, this molecule offers a versatile platform for synthetic elaboration and has been instrumental in the conceptual development of various drugs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Phenoxypropan-1-amine, encompassing its fundamental chemical identity, synthesis, and its pivotal role as a precursor in the creation of advanced pharmaceutical compounds.

Core Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is the cornerstone of scientific communication and reproducibility. 3-Phenoxypropan-1-amine is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3-phenoxypropan-1-amine .[1]

This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the amine group. The three-carbon chain is a propane backbone. The amine group is located at position 1, leading to "propan-1-amine". A phenoxy group (a phenyl ring attached via an oxygen atom) is substituted at position 3.

In addition to its formal IUPAC name, 3-Phenoxypropan-1-amine is known by several synonyms in commercial and scientific literature. These include:

It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate material sourcing. The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 7617-76-7 , which serves as a definitive identifier across different databases and suppliers.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of 3-Phenoxypropan-1-amine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃NO[1][2] |

| Molecular Weight | 151.21 g/mol [1][2] |

| Boiling Point | 253.9 °C at 760 mmHg[1] |

| Density | 1.007 g/cm³[1] |

| Refractive Index | 1.521[1] |

| Flash Point | 110.3 °C[1] |

| Vapor Pressure | 0.0178 mmHg at 25 °C[1] |

These properties indicate that 3-Phenoxypropan-1-amine is a relatively high-boiling liquid under standard conditions, with a density slightly greater than water. Its high flash point suggests a lower risk of flammability compared to more volatile amines.

Synthesis and Chemical Reactivity

The synthesis of 3-Phenoxypropan-1-amine and its derivatives is a topic of significant interest, particularly in the context of preparing pharmaceutical intermediates. The core structure allows for a variety of synthetic transformations, primarily involving the terminal amine and the aromatic ring.

A common and conceptually straightforward approach to synthesizing the 3-phenoxypropan-1-amine backbone involves the reaction of phenol with a suitable three-carbon synthon bearing a masked or precursor amine functionality.

A representative synthetic workflow is depicted below:

Caption: General synthetic route to 3-Phenoxypropan-1-amine.

In this generalized scheme, phenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This then undergoes a nucleophilic substitution reaction with a three-carbon electrophile. Subsequent reduction of the nitrile group yields the desired primary amine. The choice of reagents and reaction conditions can be optimized to maximize yield and purity.

The reactivity of 3-Phenoxypropan-1-amine is dominated by its primary amine functionality. This group can readily undergo a wide range of chemical transformations, including:

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Salt Formation: Reaction with acids to form ammonium salts, which can be useful for purification or formulation.

The phenoxy moiety can also be functionalized, typically through electrophilic aromatic substitution, although the ether linkage is generally stable to many reaction conditions.

The Aryloxypropanamine Scaffold in Drug Development

The true significance of 3-Phenoxypropan-1-amine in the pharmaceutical sciences lies in its role as a foundational scaffold for a class of drugs known as aryloxypropanamines. This structural motif is present in a variety of therapeutic agents, most notably in antidepressants that act as monoamine reuptake inhibitors.

The development of these drugs often originated from modifications of earlier compounds. For instance, the antidepressant PPPA (3-phenoxy-3-phenylpropan-1-amine) was derived from the antihistamine diphenhydramine.[3] PPPA, in turn, served as a template for the discovery of several other important antidepressant medications.[3]

A logical diagram illustrating the structural relationship and evolution of several key drugs from the aryloxypropanamine scaffold is presented below:

Caption: Structural relationship of 3-Phenoxypropan-1-amine to key drugs.

The aryloxypropanamine scaffold is a privileged structure in medicinal chemistry due to its ability to present key pharmacophoric features in a defined three-dimensional space, allowing for potent and selective interactions with biological targets such as neurotransmitter transporters. The specific substitutions on the phenyl ring and the amine nitrogen are critical for modulating the activity and selectivity of these compounds. For example, the introduction of a trifluoromethyl group on the phenoxy ring is a key feature of fluoxetine.[4]

Experimental Protocol: A Representative Synthesis of a Fluoxetine Precursor

To provide a practical context, the following is a representative, literature-inspired protocol for the synthesis of a key intermediate in the production of fluoxetine, illustrating the application of the 3-phenoxypropan-1-amine core structure. This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: To synthesize 3-(methylamino)-1-phenyl-1-propanol, a precursor to fluoxetine, via the reduction of an enaminone.[5]

Materials:

-

3-(Methylamino)-1-phenyl-2-propen-1-one

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (HOAc)

-

Ethyl acetate (EtOAc)

-

4 M Aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (e.g., 3.7 mmol) in glacial acetic acid (e.g., 15 mL).[5]

-

Cooling: Cool the solution to 5-10 °C using an ice bath.

-

Addition of Reducing Agent: While vigorously stirring, add sodium borohydride (e.g., 21.0 mmol) portion-wise over a period of approximately 30 minutes, maintaining the temperature between 5-10 °C.[5]

-

Reaction Quenching and Work-up: After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) while allowing the reaction to slowly warm to room temperature. Carefully quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling, until the pH of the solution is approximately 12.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 70 mL).[5]

-

Washing and Drying: Wash the combined organic layers with water (e.g., 50 mL) and then dry over anhydrous sodium sulfate.[5]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 3-methylamino-1-phenyl-1-propanol, as an oil.[5]

Self-Validation and Causality:

-

Choice of Reducing Agent: Sodium borohydride in acetic acid is a milder reducing system compared to lithium aluminum hydride, offering good selectivity for the reduction of the enaminone. The acidic medium protonates the enamine, facilitating hydride attack.

-

Temperature Control: The initial cooling and portion-wise addition of NaBH₄ are critical to control the exothermic reaction and prevent side reactions.

-

Aqueous Work-up: The basic work-up neutralizes the acetic acid and deprotonates the amine, ensuring it is in its free base form for efficient extraction into the organic solvent.

-

Extraction and Drying: Multiple extractions with ethyl acetate ensure quantitative recovery of the product from the aqueous phase. Drying with sodium sulfate removes residual water, which is important for obtaining a pure product upon solvent evaporation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Phenoxypropan-1-amine and its derivatives. It is classified as a substance that can cause severe skin burns and eye damage.[6]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[6][7]

Always consult the most current Safety Data Sheet (SDS) for the specific compound being used for complete and detailed safety information.[6][7][8]

Conclusion

3-Phenoxypropan-1-amine, while a structurally unassuming molecule, represents a cornerstone of modern medicinal chemistry. Its versatile synthesis and the reactivity of its primary amine function have established it as a critical building block for a wide range of pharmaceuticals, particularly those targeting the central nervous system. A thorough understanding of its chemical identity, properties, synthesis, and its role as a privileged scaffold is indispensable for researchers and scientists engaged in the design and development of new therapeutic entities. The principles and protocols outlined in this guide provide a solid foundation for the effective and safe utilization of this important chemical in a research and development setting.

References

-

Wikipedia. (2023, December 2). PPPA (drug). Retrieved from [Link]

-

LabSolutions. (n.d.). 3-phenoxypropan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

PubChem. (n.d.). N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;chloride. Retrieved from [Link]

Sources

- 1. 3-phenoxypropan-1-amine | 7617-76-7 [chemnet.com]

- 2. labsolu.ca [labsolu.ca]

- 3. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 4. N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine chloride | C17H18ClF3NO- | CID 44669843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Biological Activities of 3-Phenoxypropan-1-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenoxypropan-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Its inherent structural flexibility and synthetic tractability have allowed for the development of numerous derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological landscape of 3-phenoxypropan-1-amine and its analogs, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework.

Antidepressant Activity: Modulation of Monoamine Neurotransmitters

A significant number of 3-phenoxypropan-1-amine derivatives exhibit potent antidepressant effects, primarily by modulating the levels of monoamine neurotransmitters in the synaptic cleft. This is achieved through the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake transporters.

Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition

The therapeutic efficacy of many antidepressants derived from the 3-phenoxypropan-1-amine core, such as atomoxetine, fluoxetine, and nisoxetine, stems from their ability to block the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2][3][4] By inhibiting these transporters, these compounds increase the extracellular concentrations of norepinephrine and serotonin, respectively, enhancing neurotransmission in brain regions critical for mood regulation.[1][3][5]

-

Atomoxetine , a selective norepinephrine reuptake inhibitor (NRI), primarily targets the NET, leading to increased norepinephrine levels, particularly in the prefrontal cortex.[1][3][6] This mechanism is thought to underlie its effectiveness in treating attention-deficit/hyperactivity disorder (ADHD), a condition often comorbid with depression.[3][7]

-

Fluoxetine , a well-known selective serotonin reuptake inhibitor (SSRI), demonstrates high affinity for SERT, thereby increasing synaptic serotonin levels.[2][5][8] It has minimal effects on norepinephrine reuptake.[2][8]

-

Nisoxetine is another potent and selective inhibitor of norepinephrine uptake.[9][10] It is approximately 1000-fold more potent at blocking norepinephrine reuptake than serotonin reuptake.[10]

The following diagram illustrates the general mechanism of action for these compounds at the synaptic level.

Structure-Activity Relationships (SAR)

The selectivity of 3-phenoxypropan-1-amine derivatives for NET or SERT is heavily influenced by the substitution pattern on the phenoxy and phenyl rings.[4][11] For instance, the trifluoromethyl group in fluoxetine is crucial for its high affinity and selectivity for SERT.[12][13] Modifications to the amine moiety, such as N-methylation, also play a significant role in the pharmacological profile.[11]

Anticonvulsant Properties

Emerging research has highlighted the potential of 3-phenoxypropan-1-amine derivatives as anticonvulsant agents. While the exact mechanisms are still under investigation, it is hypothesized that their activity may be related to the modulation of ion channels or neurotransmitter systems involved in neuronal excitability.

Experimental Evaluation of Anticonvulsant Activity

The anticonvulsant potential of these compounds is typically assessed using a battery of preclinical models in rodents. These models are designed to mimic different types of epileptic seizures.

The MES test is a widely used model for generalized tonic-clonic seizures.[2][13] It evaluates a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[2]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

-

Animal Preparation: Adult male mice (e.g., ICR strain, 23 ± 3 g) are used.[13] Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing.[10]

-

Compound Administration: The test compound is administered, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses to different groups of mice.[13] A vehicle control group receives the solvent used to dissolve the compound.

-

Seizure Induction: At the time of predicted peak effect of the compound, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[2][10][13] A drop of topical anesthetic and conductive saline is applied to the corneas before electrode placement.[2][10]

-

Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2][10] An animal is considered protected if it does not exhibit this response.[2] The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated.

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[1][14][15]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

-

Animal Preparation: Similar to the MES test, adult male mice are used and acclimated.

-

Compound Administration: The test compound or vehicle is administered to different groups of mice.

-

Chemoconvulsant Administration: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is administered.[14][16]

-

Observation and Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, and jaw.[14] Protection is defined as the absence of these seizures. The ED50 is then determined.

The 6 Hz seizure model is considered a model of therapy-resistant focal seizures.[17][18][19][20]

Experimental Protocol: 6 Hz Psychomotor Seizure Test in Mice

-

Animal Preparation: Adult male mice are used.

-

Compound Administration: Test compounds or vehicle are administered.

-

Seizure Induction: A low-frequency, long-duration electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz for 3 seconds) is delivered via corneal electrodes.[20][21]

-

Observation and Endpoint: The endpoint is the observation of stereotyped, immobile behavior (stun position) with forelimb clonus and twitching of the vibrissae.[18][20] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[17][19] The ED50 is calculated based on the percentage of protected animals at different doses.

The following diagram outlines the workflow for evaluating the anticonvulsant activity of 3-phenoxypropan-1-amine derivatives.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of compounds containing the aryloxypropanamine moiety. This suggests that the 3-phenoxypropan-1-amine scaffold could be a valuable starting point for the development of novel anti-infective agents.

Evaluation of Antimicrobial and Antifungal Efficacy

The in vitro antimicrobial and antifungal activity of 3-phenoxypropan-1-amine derivatives is typically determined using standardized methods such as the disk diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

This method provides a qualitative assessment of the antimicrobial activity of a compound.[6][22][23][24][25]

Experimental Protocol: Agar Disk Diffusion Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[6][23]

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth.[6][23]

-

Application of Test Compound: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.[6][23]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[25]

-

Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

The broth microdilution method is a quantitative assay used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[26][27][28][29][30]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[28][29]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[28]

-

Controls: A positive control well (containing the microorganism and broth without the compound) and a negative control well (containing only broth) are included.[28]

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.[27]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[31] Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.[31][32] Some 3-phenoxypropan-1-amine derivatives have been investigated as potential MAO inhibitors.

In Vitro MAO Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B can be determined using fluorometric or spectrophotometric assays.[31][32][33][34][35]

Experimental Protocol: Fluorometric MAO Inhibitor Screening Assay

-

Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes are used.[33] A suitable substrate, such as kynuramine or tyramine, is prepared in an assay buffer.[32][33]

-

Compound Incubation: The test compounds at various concentrations are pre-incubated with the MAO enzyme.[35]

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The reaction produces hydrogen peroxide (H2O2) as a byproduct.[32]

-

Detection: A fluorescent probe that reacts with H2O2 in the presence of a developer is used to generate a fluorescent signal.[34][35] The fluorescence intensity is measured over time.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each compound concentration is determined. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.[33]

Cardiovascular Effects

Given that many 3-phenoxypropan-1-amine derivatives modulate the levels of norepinephrine and serotonin, which play crucial roles in cardiovascular regulation, it is essential to assess their cardiovascular safety profile.[3][8][36][37][38] Both SSRIs and NRIs have been reported to have cardiovascular effects, including changes in heart rate and blood pressure, and in some cases, proarrhythmic potential.[3][5][8][9][12][36][37][38][39]

In Vitro Cardiovascular Safety Assessment

A key component of cardiovascular safety pharmacology is the evaluation of a compound's effect on cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias.[4][11][40]

Experimental Protocol: hERG Channel Assay (Automated Patch Clamp)

-

Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK-293 cells) is used.[40]

-

Compound Application: The test compound is applied to the cells at various concentrations.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is used to record the hERG current in response to a specific voltage protocol. Automated patch-clamp systems allow for high-throughput screening.[11]

-

Data Analysis: The effect of the compound on the hERG current is quantified, and the IC50 value for channel inhibition is determined.

Ex Vivo Cardiovascular Assessment: Langendorff Isolated Heart Model

The Langendorff isolated heart preparation is an ex vivo model used to study the direct effects of compounds on cardiac function, including contractility, heart rate, and coronary flow, in the absence of systemic influences.[7][41][42][43][44]

Experimental Protocol: Langendorff Isolated Perfused Rodent Heart

-

Heart Isolation: The heart is rapidly excised from an anesthetized rodent (e.g., rat or guinea pig) and mounted on a Langendorff apparatus via aortic cannulation.[41][44]

-

Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[41][43] This forces the perfusate into the coronary arteries, maintaining the viability and beating of the heart.[43]

-

Parameter Measurement: Various cardiac parameters are continuously monitored, including left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF).

-

Compound Administration: The test compound is infused into the perfusion solution at different concentrations.

-

Data Analysis: The effects of the compound on the measured cardiac parameters are recorded and analyzed to determine its inotropic, chronotropic, and vasoactive properties.

The following diagram illustrates the key stages in assessing the cardiovascular safety of 3-phenoxypropan-1-amine derivatives.

Analgesic and Anti-inflammatory Potential

Derivatives of arylpropionic acid, which share some structural similarities with the 3-phenoxypropan-1-amine scaffold, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[1][12][33][45] This suggests that 3-phenoxypropan-1-amine derivatives may also possess analgesic and anti-inflammatory properties.

Evaluation of Analgesic and Anti-inflammatory Activity

Preclinical evaluation of analgesic and anti-inflammatory effects often involves in vivo models of pain and inflammation.

-

Analgesic Activity: Models such as the hot plate test and the acetic acid-induced writhing test can be used to assess central and peripheral analgesic effects, respectively.[14][22]

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model is a standard method to evaluate the anti-inflammatory potential of a compound.[1]

Conclusion

The 3-phenoxypropan-1-amine scaffold represents a highly versatile and pharmacologically significant platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including antidepressant, anticonvulsant, antimicrobial, MAO inhibitory, and potential analgesic and anti-inflammatory effects. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are crucial for the successful optimization of lead compounds derived from this promising chemical framework. This guide provides a comprehensive overview of these aspects, aiming to facilitate further research and innovation in this exciting area of medicinal chemistry.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (URL: [Link])

-

Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake. (URL: [Link])

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. (URL: [Link])

-

Cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors: a pharmacovigilance study of the FDA Adverse Event Reporting System. (URL: [Link])

-

SSRI Antidepressants Linked To Increased Cardiovascular Toxicity. (URL: [Link])

-

Selective serotonin reuptake inhibitors and cardiovascular events: A systematic review and meta-analysis. (URL: [Link])

-

Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (URL: [Link])

-

Selective Serotonin Reuptake Inhibitors and Myocardial Infarction. (URL: [Link])

-

Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice. (URL: [Link])

-

In Vitro Safety Pharmacology Assays. (URL: [Link])

-

Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database. (URL: [Link])

-

PPPA (drug) - Wikipedia. (URL: [Link])

-

Monoamine Oxidase (MAO) Inhibition Assay. (URL: [Link])

-

In Vitro Safety Pharmacology Study on Cardiovascular System. (URL: [Link])

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (URL: [Link])

-

Disk diffusion method. (URL: [Link])

-

Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using reboxetine. (URL: [Link])

-

Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. (URL: [Link])

-

Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (URL: [Link])

-

Broth Dilution Method for MIC Determination. (URL: [Link])

-

MIC Determination By Microtitre Broth Dilution Method. (URL: [Link])

-

A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (URL: [Link])

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])

-

Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (URL: [Link])

-

Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (URL: [Link])

-

6-Hz Psychomotor Seizure Model. (URL: [Link])

-

Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. (URL: [Link])

-

Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (URL: [Link])

-

Norepinephrine reuptake inhibitors and risk of antihypertensive treatment intensification and major adverse cardiovascular events in patients with stable hypertension and depression. (URL: [Link])

-

Langendorff heart perfusion procedures. (URL: [Link])

-

Langendorff Isolated Heart Perfusion Technique. (URL: [Link])

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (URL: [Link])

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (URL: [Link])

-

Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. (URL: [Link])

-

6 Hz Electrical Stimulation Test (mouse, rat) - PANAChE Database. (URL: [Link])

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (URL: [Link])

-

Antimicrobial Susceptibility Testing. (URL: [Link])

-

Langendorff heart - Wikipedia. (URL: [Link])

-

[Cardiovascular effects of selective serotonin reuptake inhibitor antidepressants]. (URL: [Link])

-

What are the advantages and disadvantages of the isolated perfused heart? (URL: [Link])

-

Determination of antimicrobial resistance by disk diffusion. (URL: [Link])

-

Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (URL: [Link])

-

Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (URL: [Link])

-

Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (URL: [Link])

-

Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. (URL: [Link])

-

Cardiovascular Effects of Norepinephrine. (URL: [Link])

Sources

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Cardiovascular effects of selective serotonin reuptake inhibitors and other novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cardiovascular safety pharmacology: in vitro strategies and improvements in technology and evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anxietycentre.com [anxietycentre.com]

- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. [Cardiovascular effects of selective serotonin reuptake inhibitor antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Safety Pharmacology Study on Cardiovascular System - Creative Biolabs [creative-biolabs.com]

- 12. Cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. researchgate.net [researchgate.net]

- 20. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 21. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. hardydiagnostics.com [hardydiagnostics.com]

- 24. apec.org [apec.org]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. youtube.com [youtube.com]

- 30. protocols.io [protocols.io]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. bioassaysys.com [bioassaysys.com]

- 33. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 34. sigmaaldrich.cn [sigmaaldrich.cn]

- 35. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 36. Selective serotonin reuptake inhibitors and cardiovascular events: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Norepinephrine reuptake inhibitors and risk of antihypertensive treatment intensification and major adverse cardiovascular events in patients with stable hypertension and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. ClinicalTrials.gov [clinicaltrials.gov]

- 40. criver.com [criver.com]

- 41. bio-protocol.org [bio-protocol.org]

- 42. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]

- 43. Langendorff heart - Wikipedia [en.wikipedia.org]

- 44. SutherlandandHearse [southalabama.edu]

- 45. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Biological Mechanisms of 3-Phenoxypropan-1-amine Derivatives

Introduction: The Prominence of the 3-Phenoxypropan-1-amine Core

In the landscape of medicinal chemistry, the 3-phenoxypropan-1-amine scaffold has emerged as a privileged structure, serving as the foundational framework for a multitude of biologically active agents. Its inherent structural and electronic properties, characterized by an aromatic phenoxy group, a flexible propanamine linker, and a terminal amine, provide a versatile template for molecular design and optimization. This guide delves into the diverse mechanisms of action exhibited by derivatives of this core structure, offering insights for researchers, scientists, and drug development professionals. We will explore how strategic modifications to this scaffold unlock a range of therapeutic activities, from modulating central nervous system targets to combating infectious diseases.

Modulation of the Central Nervous System: Monoamine Reuptake Inhibition

A significant class of drugs derived from the 3-phenoxypropan-1-amine scaffold exerts its effects on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters. This mechanism is central to the action of widely prescribed antidepressants.

Primary Molecular Targets: Serotonin and Norepinephrine Transporters

Key derivatives of 3-phenoxypropan-1-amine, such as fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and atomoxetine (a norepinephrine reuptake inhibitor, NRI), are designed to bind with high affinity to monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] These transporters are integral membrane proteins responsible for clearing serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling.

Mechanism of Reuptake Inhibition

By competitively binding to SERT or NET, these drugs block the reuptake of their respective neurotransmitters into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of serotonin or norepinephrine in the synaptic cleft, enhancing neurotransmission. The sustained activation of postsynaptic receptors is believed to underlie the therapeutic effects of these drugs in treating depression and other mood disorders.

Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Inhibition of monoamine reuptake by 3-phenoxypropan-1-amine derivatives.

Experimental Protocol: Synaptosomal Monoamine Transporter Uptake Assay

This protocol outlines a method to assess the inhibitory potential of a test compound on SERT or NET.

1. Preparation of Synaptosomes:

- Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) in ice-cold sucrose buffer.

- Centrifuge the homogenate at low speed to remove nuclei and cell debris.

- Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

- Resuspend the synaptosomal pellet in a physiological buffer.

2. Uptake Assay:

- Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).

- Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin).

- Incubate at 37°C for a short period (e.g., 5-10 minutes).

- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

3. Quantification and Data Analysis:

- Measure the radioactivity retained on the filters using liquid scintillation counting.

- Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor).

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curve.

Antimicrobial Mechanisms of Action

Derivatives of the 3-phenoxypropan-1-amine scaffold have also demonstrated promising activity against a range of microbial pathogens.

Membrane Disruption: A Key Antibacterial Strategy

Certain derivatives, such as 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), have been shown to exert their bactericidal effects by causing extensive damage to the bacterial cell membrane.[2] This mechanism is particularly advantageous as it is less likely to induce resistance compared to targeting specific metabolic pathways. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.

Diagram: Bacterial Membrane Disruption

Caption: Inhibition of DHFR by a 3-phenoxypropan-1-amine derivative.

Experimental Protocol: In Vitro PfDHFR Inhibition Assay

This spectrophotometric assay measures the inhibition of PfDHFR activity.

1. Reagents and Enzyme:

- Recombinant PfDHFR enzyme.

- Dihydrofolate (DHF) as the substrate.

- NADPH as a cofactor.

- Assay buffer.

2. Assay Procedure:

- In a 96-well UV-transparent plate, add the assay buffer, NADPH, and various concentrations of the test compound.

- Add the PfDHFR enzyme and pre-incubate for a specified time.

- Initiate the reaction by adding DHF.

- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

3. Data Analysis:

- Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

- Determine the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

- Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR)

The diverse biological activities of 3-phenoxypropan-1-amine derivatives are a direct consequence of the specific chemical groups attached to the core scaffold.

| Derivative Class | Key Structural Features | Primary Biological Target | Resulting Activity |

| SSRIs | Trifluoromethyl group on the phenoxy ring (e.g., Fluoxetine) | Serotonin Transporter (SERT) | Antidepressant |

| NRIs | Methyl or methoxy group on the phenoxy ring (e.g., Atomoxetine, Nisoxetine) | Norepinephrine Transporter (NET) | Antidepressant, ADHD treatment |

| Antibacterials | Dichlorophenethyl group on the amine (e.g., SPI009) | Bacterial Cell Membrane | Bactericidal |

| Antimalarials | Varied substitutions on the phenoxy ring to optimize binding | Dihydrofolate Reductase (DHFR) | Antimalarial |

The electronic nature of the substituents on the phenyl ring significantly influences the binding affinity to biological targets. [3]Electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, affecting non-covalent interactions such as π-π stacking and cation-π interactions.

Conclusion

The 3-phenoxypropan-1-amine scaffold is a testament to the power of a versatile chemical framework in drug discovery. Its adaptability allows for the development of a wide array of therapeutic agents with distinct mechanisms of action. From the nuanced modulation of neurotransmitter reuptake in the complex environment of the central nervous system to the brute-force disruption of microbial membranes, the derivatives of this core structure continue to provide valuable leads for addressing a multitude of health challenges. A thorough understanding of the structure-activity relationships and mechanisms of action is paramount for the rational design of future therapeutics based on this remarkable scaffold.

References

-

Wikipedia. PPPA (drug). [Link]

-

ResearchGate. 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage. [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-Phenoxypropan-1-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenoxypropan-1-amine

Foreword: A Framework for Structural Elucidation

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of molecular entities is the bedrock upon which all subsequent work is built. 3-Phenoxypropan-1-amine (C₉H₁₃NO, CAS No: 588-39-6), a versatile intermediate, presents a classic case for the application of modern spectroscopic techniques. Its structure, comprising an aromatic ether, a flexible alkyl chain, and a primary amine, offers distinct signatures across various analytical platforms.

This guide eschews a rigid template, instead adopting a narrative that mirrors the logical workflow of a senior scientist tasked with comprehensive structural verification. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), not merely as data-generating techniques, but as interconnected tools for deductive reasoning. The protocols herein are presented as self-validating systems, and the interpretations are grounded in established physicochemical principles, providing researchers and drug development professionals with a robust framework for the characterization of this and similar molecules. While complete, verified experimental spectra for this specific compound are not widely available in public repositories, this guide provides a comprehensive analysis based on established spectroscopic principles and predicted data derived from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each proton and carbon atom. For 3-Phenoxypropan-1-amine, ¹H and ¹³C NMR are essential to confirm the connectivity of the phenoxy group, the propyl chain, and the terminal amine.

Experimental Protocol: NMR Sample Preparation and Acquisition

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation. This protocol ensures reproducibility and minimizes artifacts that can obscure genuine signals.

Rationale: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes, as it avoids overwhelming the spectrum with solvent protons.[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a sharp reference signal at 0.00 ppm.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 10-20 mg of 3-Phenoxypropan-1-amine into a clean, dry vial.[2]

-

Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% TMS.[2]

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[3]

-

Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

Acquisition (¹³C NMR):

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹³C spectrum to the residual CDCl₃ signal (77.16 ppm).

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum provides a proton census, detailing their chemical environment, count, and neighboring protons.

Caption: Structure of 3-Phenoxypropan-1-amine with proton labels for ¹H NMR.

Table 1: Predicted ¹H NMR Data for 3-Phenoxypropan-1-amine (in CDCl₃)

| Label | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| g | Ar-H (ortho) | 6.90 - 7.00 | d (doublet) | 2H |

| f | Ar-H (meta) | 7.25 - 7.35 | t (triplet) | 2H |

| e | Ar-H (para) | 6.85 - 6.95 | t (triplet) | 1H |

| a | O-CH₂- | ~ 4.05 | t (triplet) | 2H |

| b | -CH₂- | ~ 2.00 | p (pentet) | 2H |

| c | -CH₂-N | ~ 2.90 | t (triplet) | 2H |

| d | -NH₂ | ~ 1.40 | s (broad singlet) | 2H |

Analysis:

-

Aromatic Region (δ 6.8-7.4 ppm): The signals for the phenoxy group are distinct. The meta protons (f ) are deshielded by the ring current and appear furthest downfield. The ortho (g ) and para (e ) protons are shielded by the electron-donating effect of the oxygen atom, shifting them upfield relative to the meta protons.

-

Aliphatic Chain (δ 1.4-4.1 ppm): The methylene group adjacent to the ether oxygen (a ) is the most deshielded aliphatic signal due to oxygen's electronegativity. The methylene group adjacent to the nitrogen (c ) is also deshielded, but less so than (a ). The central methylene group (b ) is the most shielded, appearing around 2.00 ppm and split into a pentet by its four neighbors.

-

Amine Protons (δ ~1.4 ppm): The -NH₂ protons (d ) typically appear as a broad singlet because of rapid chemical exchange and quadrupole broadening from the nitrogen atom.[5] Their chemical shift is variable and concentration-dependent.

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Sources

The Evolving Therapeutic Landscape of 3-Phenoxypropan-1-amine Analogs: A Technical Guide for Drug Discovery

Abstract